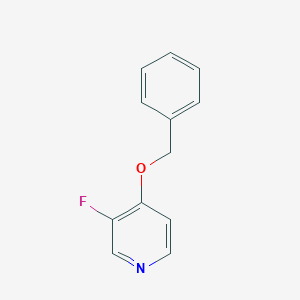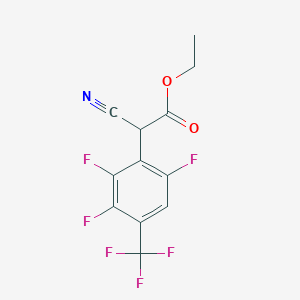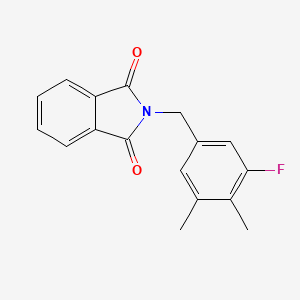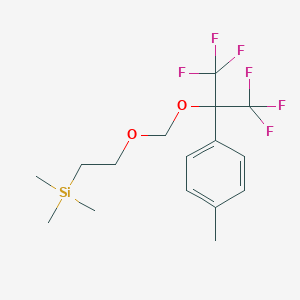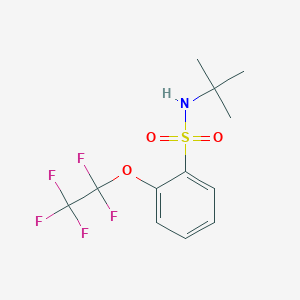
2-Pentafluoroethoxy-N-tert-butyl-benzesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Pentafluoroethoxy-N-tert-butyl-benzesulfonamide (2-PEBBS) is a fluorinated compound that has been used in various scientific research applications. It is an important reagent for the synthesis of a variety of organic compounds and has been used in a wide range of research applications, including drug synthesis, medicinal chemistry, and biochemistry.
Applications De Recherche Scientifique
2-Pentafluoroethoxy-N-tert-butyl-benzesulfonamide has been used in a variety of research applications, including drug synthesis, medicinal chemistry, and biochemistry. It has been used as a reagent in the synthesis of various organic compounds, such as esters, amides, and nitriles. It has also been used in the synthesis of various drugs, including anti-inflammatory agents, anticonvulsants, and anti-depressants.
Mécanisme D'action
The mechanism of action of 2-Pentafluoroethoxy-N-tert-butyl-benzesulfonamide is not yet fully understood. However, it is believed to act as a proton acceptor in the reaction, allowing for the formation of different organic compounds. It is also believed to act as a catalyst, speeding up the reaction and increasing the yield of the product.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it is believed to be non-toxic and non-irritating, making it safe to use in laboratory experiments. It is also believed to have a low environmental impact, as it does not produce any hazardous byproducts.
Avantages Et Limitations Des Expériences En Laboratoire
2-Pentafluoroethoxy-N-tert-butyl-benzesulfonamide has several advantages for laboratory experiments. It is easy to synthesize and can be used in a variety of reactions. It is also non-toxic and non-irritating, making it safe to use in laboratory experiments. However, it does have some limitations. It is not very stable in the presence of light and heat, so it should be stored in a cool, dark place. It is also not very soluble in water, which can make it difficult to use in certain reactions.
Orientations Futures
There are several potential future directions for research involving 2-Pentafluoroethoxy-N-tert-butyl-benzesulfonamide. One potential direction is to explore its use in the synthesis of other organic compounds. Another potential direction is to investigate its potential applications in medicinal chemistry and biochemistry. Finally, it could be used to develop new catalysts or reagents for use in laboratory experiments.
Méthodes De Synthèse
2-Pentafluoroethoxy-N-tert-butyl-benzesulfonamide is a synthetic compound that can be made by reacting tert-butylbenzene sulfonamide with pentafluoroethanol in the presence of an acid catalyst. The reaction is conducted at a temperature of 80-90°C and a pressure of 0.5-1.5 atm. The reaction is complete in about two hours and yields a product with a purity of around 90%.
Propriétés
IUPAC Name |
N-tert-butyl-2-(1,1,2,2,2-pentafluoroethoxy)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F5NO3S/c1-10(2,3)18-22(19,20)9-7-5-4-6-8(9)21-12(16,17)11(13,14)15/h4-7,18H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHFHWUFRVJLZIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=CC=C1OC(C(F)(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F5NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

